molecular formula C7H8BrClN2O2S B8663919 5-bromo-6-chloro-N,N-dimethylpyridine-3-sulfonamide

5-bromo-6-chloro-N,N-dimethylpyridine-3-sulfonamide

Cat. No.: B8663919
M. Wt: 299.57 g/mol
InChI Key: ATZWFZNDOBCOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-6-chloro-N,N-dimethylpyridine-3-sulfonamide is a useful research compound. Its molecular formula is C7H8BrClN2O2S and its molecular weight is 299.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8BrClN2O2S

Molecular Weight

299.57 g/mol

IUPAC Name

5-bromo-6-chloro-N,N-dimethylpyridine-3-sulfonamide

InChI

InChI=1S/C7H8BrClN2O2S/c1-11(2)14(12,13)5-3-6(8)7(9)10-4-5/h3-4H,1-2H3

InChI Key

ATZWFZNDOBCOHB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-6-chloropyridine-3-sulfonyl chloride (1.455 g, 5 mmol) in methanol (20 mL) was treated with 2.0 N dimethylamine (6.25 mL, 12.50 mmol). The reaction mixture was stirred at ambient temperature for 16 hours. The solvent was removed, and the solid was washed with water several times. The solid was then purified by chromatography on silica gel eluting with 15% ethyl acetate in hexanes to give 0.8 g of the title compound.
Quantity
1.455 g
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A cooled (0° C.) solution of 5-bromo-6-chloropyridine-3-sulfonyl chloride (2.00 g; 6.87 mmol) in DCM (20 mL) was treated first with triethylamine (1.06 ml; 7.56 mmol) then with a 5.6 M solution of dimethylamine in EtOH (1.35 ml; 7.56 mmol). The reaction was stirred at 0° C. for 1.5 hours then brine was added and the phases separated. The organic phase was washed with brine, dried on MgSO4, filtered and concentrated under reduced pressure to give a residue which was purified by flash column chromatography (silica), eluting with cyclohexane containing increasing amounts of EtOAc to give the title compound as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.35 mL
Type
reactant
Reaction Step Five
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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